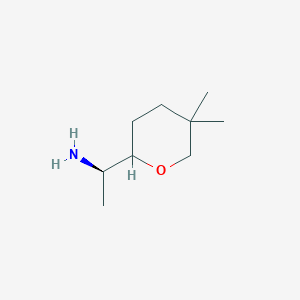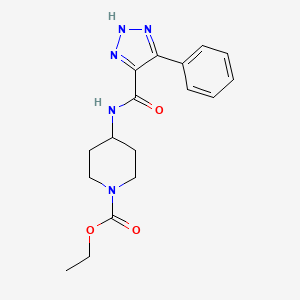
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine, also known as DMXE, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of the well-known compound, methamphetamine, and has been gaining attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which means that it increases the levels of these neurotransmitters in the brain. It also acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it prevents the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine has been found to induce feelings of euphoria, increased energy, and heightened sensory perception. It has also been found to increase sociability and empathy, which may make it useful in the treatment of social anxiety and depression. However, it can also cause adverse effects, such as anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, it also has limitations, such as its limited solubility and instability in aqueous solutions.
Future Directions
Future research on (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine should focus on its potential therapeutic applications in the treatment of neurological and psychiatric disorders, as well as its mechanism of action and biochemical and physiological effects. Additionally, research should be conducted on the long-term effects of (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine use and its potential for abuse and addiction. Finally, further studies should be conducted on the optimal dosing and administration of (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine for therapeutic use.
Synthesis Methods
The synthesis of (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine involves the reduction of ephedrine or pseudoephedrine using a reducing agent, such as lithium aluminum hydride or sodium borohydride, followed by the addition of a 2,2-dimethyl-1,3-dioxolane-4-methanol. This results in the formation of (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine.
Scientific Research Applications
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has been found to have a similar mechanism of action to other psychoactive substances, such as MDMA and ketamine, which have shown promising results in clinical trials for these disorders.
properties
IUPAC Name |
(1R)-1-(5,5-dimethyloxan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-4-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXQPLRETSQVNS-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CO1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CO1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid](/img/structure/B2853370.png)
![N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2853371.png)

![N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2853375.png)
![1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2853376.png)
![4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B2853379.png)




![N-cyclopentyl-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2853386.png)

![2-(3-Benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2853388.png)